molecular formula C8H8N2O4S B10757118 N-oxo-2-(phenylsulfonylamino)ethanamide

N-oxo-2-(phenylsulfonylamino)ethanamide

Cat. No.: B10757118
M. Wt: 228.23 g/mol
InChI Key: LBEMJFIVKDOIBO-UHFFFAOYSA-N
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Description

N-oxo-2-(phenylsulfonylamino)ethanamide (HS7) is a sulfonamide derivative with the molecular formula C₈H₈N₂O₄S and the IUPAC name N-oxo-N~2~-(phenylsulfonyl)glycinamide . Its structure features a phenylsulfonyl group linked to an ethanamide backbone modified by a nitroso (N-oxo) functional group. Key identifiers include:

  • SMILES: O=S(=O)(NCC(=O)N=O)c1ccccc1
  • InChI: InChI=1S/C8H8N2O4S/c11-8(10-12)6-9-15(13,14)7-4-2-1-3-5-7/h1-5,9H,6H2 .

Its nitroso group may confer unique reactivity, such as participation in redox processes or coordination chemistry, while the sulfonamide moiety could enhance metabolic stability compared to simpler amides .

Properties

Molecular Formula

C8H8N2O4S

Molecular Weight

228.23 g/mol

IUPAC Name

2-(benzenesulfonamido)-N-oxoacetamide

InChI

InChI=1S/C8H8N2O4S/c11-8(10-12)6-9-15(13,14)7-4-2-1-3-5-7/h1-5,9H,6H2

InChI Key

LBEMJFIVKDOIBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-oxo-2-(phenylsulfonylamino)ethanamide typically involves the reaction of phenylsulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-oxo-2-(phenylsulfonylamino)ethanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-oxo-2-(phenylsulfonylamino)ethanamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

2-[(4-Fluorophenyl)sulfonylamino]-N-oxo-ethanamide (HS6)

  • Formula : C₈H₇FN₂O₄S
  • Key difference : Substitution of phenyl with 4-fluorophenyl (para-fluoro group) .

N-oxo-2-[(4-phenylphenyl)sulfonylamino]ethanamide

  • Key difference : Biphenyl (4-phenylphenyl) substituent .
  • Impact : The extended aromatic system may improve lipophilicity and membrane permeability, favoring central nervous system (CNS) penetration .

Table 1: Structural and Physical Properties

Compound Molecular Formula Melting Point (°C) LogP* DrugBank Status
HS7 C₈H₈N₂O₄S Not reported ~1.2 Non-cancer drug
HS6 C₈H₇FN₂O₄S Not reported ~1.5 Non-cancer drug
Biphenyl analog C₁₄H₁₃N₂O₄S Not reported ~2.8 Non-cancer drug
*Calculated using fragment-based methods.

Functional Group Modifications

Ethanamide (Acetamide)

  • Formula: C₂H₅NO
  • Key difference : Lacks sulfonyl and nitroso groups.
  • Impact : Simpler amides like acetamide exhibit lower metabolic stability and higher susceptibility to hydrolysis. The melting point (81°C) and solubility (deliquescent crystals) contrast sharply with HS7’s presumed stability .

Paracetamol (N-(4-hydroxyphenyl)ethanamide)

  • Formula: C₈H₉NO₂
  • Key difference : Hydroxyphenyl group instead of phenylsulfonyl .
  • Impact: Paracetamol’s phenolic -OH enables COX enzyme inhibition, whereas HS7’s sulfonamide may target transglutaminases or proteases .

Sulfonamide-Containing Compounds

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide

  • Key feature : Chromene ring fused with sulfamoylphenyl and carbonyl groups .
  • This compound’s synthesis (86% yield via acid-catalyzed cyclization) contrasts with HS7’s nitroso-directed pathways .

N-(4-sulfamoylphenyl)-2-cyanoacetamide derivatives

  • Example: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide .
  • Impact: The cyano and hydrazine groups enable nucleophilic reactivity, unlike HS7’s nitroso group, which may act as an electrophile .

Analytical and Spectroscopic Comparisons

  • Mass Spectrometry : HS7 and analogs like N-(4-hydroxyphenyl)ethanamide (HPE) exhibit distinct ionization patterns in direct analysis in real-time (DART-MS). HS7’s sulfonamide moiety likely enhances ion intensity due to higher polarity .
  • NMR Shifts : Secondary amides (e.g., HS7) show ¹⁵N deshielding effects (~320–340 ppm) compared to primary amides like ethanamide (δ ~100 ppm) due to resonance and steric effects .

Table 2: Spectroscopic Data

Compound ¹⁵N Chemical Shift (ppm) IR ν(C=O) (cm⁻¹)
HS7 ~335 (amide N) 1680–1700
Ethanamide ~100 1650
Paracetamol Not reported 1665

Research Implications

HS7’s nitroso-sulfonamide architecture distinguishes it from both simple amides and complex heterocyclic sulfonamides. Its structural analogs highlight the tunability of pharmacological properties through aryl substitution, while comparisons with ethanamide derivatives underscore the role of functional groups in stability and bioactivity. Further studies should explore HS7’s enzyme inhibition profiles and metabolic pathways to validate its non-cancer drug classification .

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